Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-13-15-28(17(2)3)16-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-6-8-18(29)4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBDCTWSMOWFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of tetrahydrothieno-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydrothieno-pyridine derivatives. For instance, a review of various substituted tetrahydrothieno-pyridines indicated that these compounds exhibit significant cytotoxic effects against multiple cancer cell lines. This compound was specifically noted for its enhanced efficacy against human tumor cells when compared to traditional chemotherapeutics like etoposide .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study focusing on similar thieno-pyridine derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several biochemical pathways:
- Inhibition of Topoisomerases : Similar compounds have shown the ability to inhibit topoisomerase enzymes crucial for DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.
Case Studies
- Study on Antitumor Efficacy : In a controlled study involving various cell lines (KB, DLD, NCI-H661), ethyl 6-isopropyl derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics. This suggests a promising lead for further development as an antitumor agent .
- Antimicrobial Testing : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) against S. aureus at 15.62 µg/mL and showed broad-spectrum activity against other pathogens as well .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Antitumor | KB (human carcinoma) | 12.5 | Significant cytotoxicity observed |
| DLD (colorectal cancer) | 10.0 | Enhanced efficacy compared to etoposide | |
| Antimicrobial | S. aureus | 15.62 | Broad-spectrum activity noted |
| E. coli | 20.0 | Effective against gram-negative bacteria |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit tumor growth by targeting specific kinases involved in cancer progression.
Enzyme Inhibition
The compound has shown promise as an inhibitor of p38 MAP kinase, a critical enzyme in inflammatory responses and autoimmune diseases. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα.
Antimicrobial Activity
Preliminary studies suggest that related compounds may exhibit antimicrobial properties against various bacterial strains. The following table summarizes antimicrobial activity for related compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Escherichia coli | 31.25 µg/mL |
| Compound C | Candida albicans | 15.62 µg/mL |
In Vivo Studies
A study demonstrated that related compounds significantly reduced tumor size in animal models when administered at specific dosages. This highlights the potential therapeutic applications of the compound in oncology.
Structure-Activity Relationship (SAR)
Research has focused on modifying the piperidine moiety to enhance bioavailability and potency against cancer cell lines. These modifications have been crucial for improving pharmacokinetic profiles in preclinical trials.
Mechanistic Insights
Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Transesterification with methanol or other alcohols is feasible using catalytic acid (e.g., H₂SO₄), producing methyl or alkyl esters.
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | 1M NaOH, reflux, 6–8 hours | Carboxylic acid derivative |
| Transesterification | MeOH, H₂SO₄, 60°C, 4 hours | Methyl ester analog |
Sulfamoyl Group Reactivity
The 2-methylpiperidinyl sulfamoyl group participates in nucleophilic substitution or elimination reactions. For instance:
-
Substitution : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the sulfamoyl group, forming new sulfonamide derivatives .
-
Elimination : Strong bases (e.g., LDA) induce β-elimination, generating a sulfene intermediate.
Example Pathway :
Benzamido Group Modifications
The benzamido linker is susceptible to:
-
Hydrolysis : Acidic conditions (HCl, 100°C) cleave the amide bond, yielding 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid and the thienopyridine amine.
| Reagent | Product | Key Application |
|---|---|---|
| 6M HCl, reflux | Benzoic acid + amine fragment | Degradation studies |
| LiAlH₄, THF, 0°C | N-(thienopyridinyl)benzylamine derivative | Bioactivity optimization |
Thienopyridine Ring Functionalization
The tetrahydrothieno[2,3-c]pyridine core undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich thiophene rings. For example:
Cytochrome P450-mediated oxidation of the tetrahydro ring to dihydro or aromatic analogs has also been proposed .
Cross-Coupling Reactions
The 3-cyano group (if present in analogs) enables Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. While not explicitly documented for this compound, similar scaffolds show:
Photochemical and Thermal Stability
-
Photolysis : UV light (254 nm) induces cleavage of the sulfamoyl bond, forming SO₂ and a piperidine fragment.
-
Thermal Degradation : At >150°C, decarboxylation of the ester group occurs, producing CO₂ and a hydrocarbon residue.
Biological Activation Pathways
In vitro studies of related tetrahydrothienopyridines reveal:
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid derivatives with 2-methylpiperidine to introduce the sulfonyl group .
- Amidation : Coupling the sulfonated benzamide moiety to the tetrahydrothienopyridine scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Esterification : Final ethyl ester formation via nucleophilic substitution or acid-catalyzed esterification .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons appear as a doublet near δ 1.2–1.4 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer : Employ Design of Experiments (DoE) and flow chemistry principles:
- DoE : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a Central Composite Design (CCD) can identify optimal sulfonylation reaction temperatures (e.g., 60–80°C) .
- Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amidation) by using microreactors, reducing side reactions and improving reproducibility .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic analysis of variables:
- Impurity Profiling : Use HPLC-MS to identify co-eluting epimers or byproducts (e.g., residual solvents or sulfonamide derivatives) that may interfere with bioassays .
- Assay Standardization : Compare enzyme inhibition assays (e.g., kinase assays) under identical buffer conditions (e.g., pH 6.5 ammonium acetate buffer ) and cell lines (e.g., HEK293 vs. HeLa).
- Dose-Response Curves : Validate IC values using at least three independent replicates to account for batch-to-batch variability .
Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking and quantitative SAR (QSAR) :
- Docking Studies : Use AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., ATP-binding sites in kinases). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the isopropyl group .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and topological torsion indices. Validate against analogs (e.g., ethyl pyridazine derivatives ) to prioritize synthetic targets.
Q. What in vitro methodologies are recommended for evaluating pharmacological activity?
- Methodological Answer : Prioritize enzyme- and cell-based assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for PI3K/Akt pathway targets) with ATP concentrations adjusted to Km values .
- Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control. Include 24-hour and 48-hour time points to assess time-dependent effects .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability, using LC-MS/MS for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
